![molecular formula C18H19N5O2 B2767687 8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896674-23-0](/img/structure/B2767687.png)
8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CP-673451, is a potent inhibitor of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. CP-673451 has shown promising results in preclinical studies as a potential treatment for cancer, and its mechanism of action and physiological effects are currently under investigation.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Dimethylphenyl-imidazopurinedione derivatives have shown promise as potential drug candidates. Researchers explore their pharmacological properties, such as anti-inflammatory, antiviral, or anticancer effects. By modifying the substituents on the imidazo[2,1-f]purine scaffold, scientists aim to design novel compounds with improved bioactivity and reduced side effects .
Chiral Stationary Phases in Chromatography
Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) serves as a chiral stationary phase in high-performance liquid chromatography (HPLC). Its enantioselective properties make it valuable for separating and analyzing chiral compounds. Researchers investigate its applications in pharmaceutical, environmental, and food analysis .
Anticancer Activity
Dimethylphenyl-imidazopurinedione derivatives have been evaluated for their anticancer potential. Researchers study their effects on cancer cell lines, exploring mechanisms of action and identifying lead compounds for further development. One example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-hydroxyethyl)-2-methylbenzamide , which exhibits promising activity against cancer cells .
properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-9-6-10(2)8-13(7-9)22-11(3)12(4)23-14-15(19-17(22)23)21(5)18(25)20-16(14)24/h6-8H,1-5H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYWZDDXDWKGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
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